molecular formula C6H5FN2O B1329777 5-Fluoronicotinamide CAS No. 70-58-6

5-Fluoronicotinamide

Cat. No. B1329777
CAS RN: 70-58-6
M. Wt: 140.11 g/mol
InChI Key: GCDSJMZGWCQCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoronicotinamide is a chemical compound with the CAS Number: 70-58-6 and a molecular weight of 140.12 . It is a white to brown solid and is used for research and development .


Molecular Structure Analysis

The molecular formula of 5-Fluoronicotinamide is C6H5FN2O . The InChI code is 1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H, (H2,8,10) .


Physical And Chemical Properties Analysis

5-Fluoronicotinamide is a white to brown solid . It has a molecular weight of 140.12 .

Scientific Research Applications

1. Treatment of Heart Diseases

  • Application Summary : 5-Fluoronicotinamide derivatives are used as HDAC6 inhibitors for treating heart diseases . Heart diseases include, but are not limited to, coronary heart disease, cardiomyopathy, endocarditis, congenital cardiovascular defects, and congestive heart failure .
  • Methods of Application : The application describes a series of novel 5-fluoronicotinamide derivatives as HDAC6 inhibitors . These inhibitors selectively target HDAC6, reducing cytotoxicity due to the cytoplasmic nature of HDAC6 substrates and reduced effects on nuclear targets and on global transcription .
  • Results or Outcomes : The use of these 5-fluoronicotinamide derivatives as HDAC6 inhibitors has shown promise in the treatment of various heart diseases .

2. Theranostic Agents for Melanoma

  • Application Summary : Radioiodinated Fluoronicotinamide derivatives are evaluated as theranostic agents for melanoma .
  • Results or Outcomes : The in vitro and in vivo studies demonstrated the potential of using 131 I-IFNABZA as a theranostic agent against melanoma .

Safety And Hazards

The safety data sheet for 5-Fluoronicotinamide suggests that it should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to wash with soap and water . If swallowed or inhaled, medical attention should be sought immediately .

Future Directions

5-Fluoronicotinamide and its derivatives have shown promise as HDAC6 inhibitors for treating heart diseases . This suggests potential future directions in the development of treatments for heart diseases and possibly other conditions.

properties

IUPAC Name

5-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDSJMZGWCQCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220255
Record name Nicotinamide, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoronicotinamide

CAS RN

70-58-6
Record name 5-Fluoro-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinamide, 5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoronicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinamide, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoronicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Fluoronicotinamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93DSJ8ZR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoronicotinamide
Reactant of Route 2
5-Fluoronicotinamide
Reactant of Route 3
5-Fluoronicotinamide
Reactant of Route 4
5-Fluoronicotinamide
Reactant of Route 5
5-Fluoronicotinamide
Reactant of Route 6
5-Fluoronicotinamide

Citations

For This Compound
74
Citations
RW Sabnis - ACS Medicinal Chemistry Letters, 2021 - ACS Publications
Histone deacetylase inhibitors have been described as therapeutic agents in oncology, neurodegeneration, autoimmune disease, chemotherapy-induced peripheral neuropathy, and …
Number of citations: 4 pubs.acs.org
GF Hawkins, A ROE - The Journal of Organic Chemistry, 1949 - ACS Publications
… After standing 16 hours, the solution was evaporated to a small volume and filtered; the 5-fluoronicotinamide so formed after one recrystallization from water melted at 173-175, and did …
Number of citations: 37 pubs.acs.org
F Streightoff - Journal of Bacteriology, 1963 - Am Soc Microbiol
… The most active compounds were 5-FNA and 5-fluoronicotinamide (5-FNAM). The growth of Streptococcus sp. was inhibited more than 50% by 0.05 ,ug/ml of 5-FNA or 0.5 ,ug/ml of 5…
Number of citations: 12 journals.asm.org
CC Chen, YY Chen, YH Lo, MH Lin, CH Chang… - International Journal of …, 2020 - mdpi.com
Malignant melanoma is the most harmful type of skin cancer and its incidence has increased in this past decade. Early diagnosis and treatment are urgently desired. In this study, we …
Number of citations: 7 www.mdpi.com
HF Oettgen, JA Reppert, V Coley, JH Burchenal - Cancer Research, 1960 - AACR
The effect of nicotinamide and a variety of nicotinamide analogs and related compounds on the activity of 2-amino-1,3,4-thiadiazole against transplanted mouse leukemia B82 has been …
Number of citations: 26 aacrjournals.org
RL Blake, SL Blake, HH Loh, E KUN - Molecular Pharmacology, 1967 - ASPET
… Certain pyridine derivatives related to nicotinamide, such as nicotinic acid, 5-fluoronicotinamide, isonicotinic acid hydrazide, and nikethamide (N,N-diethylnicotinamide) had similar …
Number of citations: 28 molpharm.aspetjournals.org
H Coper, A Schabarek - Die Naturwissenschaften, 1966 - europepmc.org
[Enzymatic exchage of 5-fluoronicotinamide with nicotinamide in pyridine nucleotides]. - Abstract - Europe PMC … [Enzymatic exchage of 5-fluoronicotinamide with nicotinamide in …
Number of citations: 2 europepmc.org
LFH Lin, LVM Henderson - Journal of Biological Chemistry, 1972 - Elsevier
… and 5-fluoronicotinamide were generously supplied by Eli … and perfusate, only 5-fluoronicotinamide among the compounds … also observed that, in the presence of 5-fluoronicotinamide, …
Number of citations: 34 www.sciencedirect.com
JL Chandler, RK Gholson - Journal of bacteriology, 1972 - Am Soc Microbiol
… 5-Fluoronicotinamide and 5-fluoronicotinic acid were gifts from P. McGuire, Eli Lilly & Co. … 6-aminonicotinamide, 6-aminonicotinic acid, 5-fluoronicotinamide, and 5fluoronicotinic acid [9], …
Number of citations: 29 journals.asm.org
RK Barclay, MA Phillipps - Cancer research, 1966 - AACR
NAD 2 in extracts of mouse liver and tumor was determined enzymically by ADH and chemically by reaction with cyanide. The presence of Sarcoma 180 caused a decrease in the level …
Number of citations: 41 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.